6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(3-chlorophenyl)-4-phenylchromen-2-one with bromine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-(3-chlorophenyl)-4-hydroxyquinolin-2(1H)-one
- 6-Bromo-3-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione
Uniqueness
6-Bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-3-(3-chlorophenyl)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12BrClO2/c22-15-9-10-18-17(12-15)19(13-5-2-1-3-6-13)20(21(24)25-18)14-7-4-8-16(23)11-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSYROIGMOLZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.